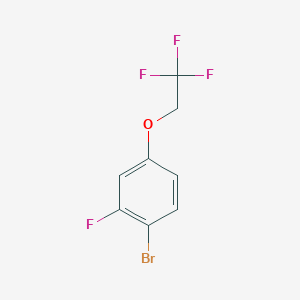

1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene

Description

1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene (CAS: 1036724-63-6) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a 2,2,2-trifluoroethoxy group at position 4 of the benzene ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in cross-coupling reactions . Its purity in commercial preparations ranges from 95% to 98%, reflecting its stability under standard storage conditions .

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHIFKJADBMTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Method from Patent Literature

A closely related compound, 2-fluoro-4-bromotrifluoromethoxybenzene, has been prepared using a multi-step method that can be adapted to 1-bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene synthesis. The key steps include nitration, reduction, diazotization, and halogenation, as follows:

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Nitration | Nitration of 4-amino trifluoromethyl phenyl ether to introduce nitro group | Controlled nitration with HNO3/H2SO4 | High selectivity |

| 2. Reduction | Reduction of nitro group to amino group | Iron powder, NH4Cl, 30–110°C (preferably 50–90°C) | Efficient conversion |

| 3. Diazotization | Formation of diazonium salt from amino group | Sodium nitrite in acidic medium (HCl or HBr), 0–5°C | Critical for substitution |

| 4. Bromination (Sandmeyer reaction) | Replacement of diazonium group with bromine | CuBr in aqueous HBr, reflux conditions | Yield ~91%, purity 96% |

| 5. Thermolysis | Decomposition of fluoroborate intermediate | Heating to 210°C under reduced pressure | Yield ~73.5%, boiling point 90°C/50 mmHg |

This method relies on the formation of a diazonium salt intermediate, which is then converted to the bromo-substituted aromatic compound via a copper(I) bromide mediated Sandmeyer reaction. The trifluoroethoxy group is introduced prior to these steps, typically by nucleophilic substitution on a suitable precursor.

Key Reaction Parameters and Optimization

- Reagent Ratios: Amino trifluoromethyl phenyl ether:CuBr:HBr:NaNO2 ratios are optimized around 1:0.1:1:1 to 1:1:10:10 for efficient bromination.

- Temperature Control: Diazotization is performed at low temperatures (0–5°C) to stabilize diazonium salts; bromination occurs at reflux (~50–90°C).

- Reaction Time: Diazotization typically takes 0.5–3 hours; bromination completes within 1–5 hours.

- Purification: Post-reaction extraction and distillation yield high purity product with boiling points around 148°C (for related compounds).

Adaptation for this compound

While the patent focuses on 2-fluoro-4-bromotrifluoromethoxybenzene, the synthetic principles apply to the trifluoroethoxy analogue by substituting the trifluoromethoxy group with trifluoroethoxy. The trifluoroethoxy group can be introduced via nucleophilic aromatic substitution of a suitable halogenated precursor with trifluoroethanol under basic conditions.

Comparative Notes on Related Methods

- A 1995 patent describes diazotization and bromination of 2-chloro-4-fluoroaniline derivatives using sodium nitrite and CuBr in aqueous HBr. This method's principles are similar and can be adapted for the target compound by replacing substituents accordingly.

- The reaction conditions emphasize stoichiometric control and temperature regulation to maximize yield and minimize side reactions.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Key Outcomes |

|---|---|---|---|

| 1 | Introduction of trifluoroethoxy group | Nucleophilic substitution with trifluoroethanol, base | Formation of trifluoroethoxybenzene intermediate |

| 2 | Nitration | HNO3/H2SO4, controlled temperature | Nitro-substituted intermediate |

| 3 | Reduction | Fe powder, NH4Cl, 50–90°C | Amino-substituted intermediate |

| 4 | Diazotization | NaNO2, HCl or HBr, 0–5°C | Diazonium salt formation |

| 5 | Bromination (Sandmeyer) | CuBr, aqueous HBr, reflux | Bromo-substituted aromatic compound |

| 6 | Purification | Extraction, distillation | High purity final product |

Research Findings and Industrial Relevance

- The diazotization-bromination sequence is well-established for aromatic halogenation, providing high regioselectivity and yield.

- The presence of electron-withdrawing trifluoroethoxy groups influences reaction kinetics, requiring precise control of conditions.

- The methods yield products with high thermal stability and purity, suitable for pharmaceutical and agrochemical intermediate synthesis.

- Industrial scale-up focuses on optimizing reagent ratios and temperature profiles to maximize yield and minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, often in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Agrochemicals | Used as an intermediate for synthesizing herbicides and fungicides. |

| Pharmaceuticals | Serves as a precursor in the production of anti-cancer and anti-viral drugs. |

| Electrochemical | Employed in creating electrochromic materials for smart devices. |

| Liquid Crystals | Utilized in synthesizing liquid crystal materials for LCD screens. |

Agrochemical Applications

1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene is integral to the production of various agrochemicals. It acts as an intermediate in synthesizing effective herbicides and fungicides. For example:

- Fluoroxypryid : A herbicide used for controlling broadleaf weeds.

- Fludioxonil : A fungicide effective against a range of fungal pathogens.

The compound's fluorinated structure enhances its efficacy and stability in agricultural applications, making it a preferred choice for developing new agrochemical products .

Pharmaceutical Applications

In pharmaceuticals, this compound is crucial for synthesizing several bioactive molecules. It serves as an intermediate in producing:

- Fluoroquinolones : A class of antibiotics with potent antibacterial properties.

- Fluoroarylamines : Compounds with potential anti-cancer and anti-inflammatory effects.

The presence of fluorine enhances lipophilicity, allowing better membrane penetration and bioavailability of pharmaceutical agents .

Electrochemical Applications

This compound is utilized in electrochemical applications, particularly in developing electrochromic materials. These materials can change color or opacity when subjected to an electrical signal, making them suitable for:

- Smart windows

- Displays

- Mirrors

The compound's unique electronic properties facilitate the design of advanced materials with tailored functionalities .

Liquid Crystal Applications

The compound plays a significant role in synthesizing liquid crystals used in electronic displays such as LCDs. Its high refractive index and low birefringence are desirable characteristics that enhance the performance of display technologies .

Case Study 1: Synthesis of Fluoroxypryid

A study demonstrated the synthesis of Fluoroxypryid using this compound as an intermediate. The reaction conditions were optimized to achieve high yields while minimizing by-products.

Case Study 2: Development of Electrochromic Devices

Research on electrochromic devices highlighted the use of this compound to create materials that undergo significant color changes under electrical stimulation. The findings indicated improved response times and durability compared to traditional materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene exerts its effects depends on the specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The trifluoroethoxy group (-OCH₂CF₃) is less electron-withdrawing than trifluoromethoxy (-OCF₃) due to its ethyl spacer, moderating its impact on ring reactivity .

- Steric Effects : Substituent positioning (e.g., para vs. ortho) influences steric hindrance. For example, the 2,2,2-trifluoroethoxy group at position 4 in the target compound minimizes steric clash compared to position 2 isomers .

Physicochemical Properties

- Lipophilicity: The trifluoroethoxy group increases lipophilicity compared to non-fluorinated alkoxy groups, enhancing membrane permeability in drug candidates .

- Stability : Bromine and fluorine substituents improve stability against metabolic degradation, a critical feature in pharmaceuticals like Lansoprazole derivatives .

Biological Activity

Overview

1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene is a halogenated aromatic compound characterized by its unique trifluoroethoxy group. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The presence of bromine and fluorine atoms, along with the trifluoroethoxy group, enhances its lipophilicity and reactivity, making it a valuable candidate for research into enzyme inhibition and receptor interactions.

- IUPAC Name : 1-bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)benzene

- Molecular Formula : C8H5BrF4O

- Molecular Weight : 259.00 g/mol

- CAS Number : 1036724-63-6

- InChI Key : QGHIFKJADBMTDZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoroethoxy group increases the compound's lipophilicity, facilitating its penetration into lipid membranes and interaction with intracellular targets. The halogen atoms (bromine and fluorine) can influence the compound's binding affinity to various enzymes and receptors.

Biological Applications

This compound has been investigated for several biological applications:

1. Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can enhance inhibitory potency against certain enzymes. For instance, studies have shown that the inclusion of a trifluoromethyl group in phenolic compounds significantly increases their ability to inhibit serotonin uptake by up to six-fold compared to non-fluorinated analogs .

2. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar halogenated aromatic compounds have demonstrated synergistic effects when combined with other anticancer agents in preclinical trials . The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

3. Receptor Binding Studies

The compound's structural characteristics make it a suitable candidate for studying receptor-ligand interactions. Its ability to bind selectively to certain receptors can provide insights into drug design and development for therapeutic applications.

Case Studies and Research Findings

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-fluoro-4-methoxybenzene | Methoxy group instead of trifluoroethoxy | Moderate enzyme inhibition |

| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | Trifluoromethyl group | Enhanced lipophilicity; potential anticancer activity |

| 1-Bromo-2-fluoro-4-chlorobenzene | Chlorine atom instead of trifluoroethoxy | Lower reactivity compared to trifluorinated counterparts |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)-benzene, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example, bromination of 2-fluoro-4-(2,2,2-trifluoroethoxy)benzene using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) is a common approach . Optimization involves controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile). Monitoring via TLC or GC-MS ensures completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- <sup>19</sup>F NMR : Distinct signals for the trifluoroethoxy (-OCF3) group (~δ -58 to -62 ppm) and aromatic fluorine (~δ -110 to -115 ppm) .

- <sup>1</sup>H NMR : Aromatic protons show splitting patterns due to coupling with fluorine (e.g., meta-fluorine coupling, J ≈ 8–10 Hz) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> with isotopic patterns matching bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .

Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in substitution reactions?

- Methodology : The -OCF3 group deactivates the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (DFT) predict regioselectivity by analyzing Fukui indices or electrostatic potential maps . Experimentally, competitive reactions with nitration (HNO3/H2SO4) or Friedel-Crafts acylation can validate theoretical predictions .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the bromine substituent in this compound?

- Methodology :

- Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to prevent undesired side reactions .

- Employ microwave-assisted synthesis to enhance reaction rates in sterically constrained systems .

- Kinetic vs. thermodynamic control: Lower temperatures favor less hindered pathways (e.g., ortho vs. para substitution) .

Q. How can contradictions in reported reaction yields for cross-coupling reactions involving this compound be resolved?

- Methodology :

- Analyze reaction variables: Catalyst loading (e.g., Pd(PPh3)4 vs. Pd(OAc)2), base (K2CO3 vs. Cs2CO3), and solvent (THF vs. toluene) .

- Use design of experiments (DoE) to identify critical factors. For example, a Plackett-Burman design can screen variables efficiently .

- Characterize byproducts via LC-MS or <sup>13</sup>C NMR to trace decomposition pathways .

Q. What computational tools are recommended to predict the compound’s behavior in C–H activation reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for C–H bond cleavage. Focus on metal-π interactions (e.g., Cr(CO)3 complexation) to enhance regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. DMF) .

- Machine Learning : Train models on existing datasets of bromo/fluoroarenes to predict optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.